7-(4-Carboxyphenyl)quinoline-3-carboxylic acid 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774250
InChI: InChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC16774250

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid -

Specification

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
IUPAC Name 7-(4-carboxyphenyl)quinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22)
Standard InChI Key MLIKADMORVDSFB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC3=NC=C(C=C3C=C2)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a quinoline ring system substituted with three functional groups: a carboxylic acid at position 3, a para-carboxyphenyl group at position 4, and a second carboxylic acid at position 7 . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption maxima at 254 nm and 310 nm . The dual carboxylic acid groups confer amphiphilic properties, with calculated logP values of 1.2 ± 0.3, suggesting moderate hydrophobicity balanced by hydrogen-bonding capacity .

Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the 4-carboxyphenyl group induces a 12° dihedral angle relative to the quinoline plane, creating a twisted geometry that modulates π-π stacking interactions . The carboxyl groups exhibit pKa values of 2.8 (3-position) and 4.1 (7-position), enabling pH-dependent solubility transitions from insoluble (<pH 2) to fully soluble (>pH 5).

Spectral Signatures

Key spectroscopic characteristics include:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (s, 1H, H-2), 8.45 (d, J=8.4 Hz, 1H, H-5), 8.30–8.22 (m, 4H, aromatic), 7.65 (dd, J=8.4, 1.6 Hz, 1H, H-6)

  • IR (KBr): 1695 cm⁻¹ (C=O stretch, carboxylic acid), 1580 cm⁻¹ (quinoline ring vibration), 1420 cm⁻¹ (C–O–H bending)

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically follows a three-step sequence:

Step 1: Acylation of Diethyl Malonate
Diethyl malonate reacts with 4-carboxybenzoyl chloride under Mg(OEt)₂ catalysis to yield ethyl 3-(4-carboxybenzoyl)malonate (yield: 68–72%) .

Step 2: Cyclocondensation
Heating the acylated malonate with ammonium acetate in DMF at 140°C for 6 hours forms the quinoline core via Knorr quinoline synthesis (yield: 55%) .

Step 3: Hydrolysis
Basic hydrolysis (2M NaOH, 80°C, 4h) followed by acid precipitation (HCl, pH 2) gives the final product with ≥95% purity (HPLC).

Alternative Methodologies

Recent advances include microwave-assisted synthesis (200W, 15 min) reducing reaction times by 75% while maintaining 89% yield . Solid-phase synthesis on Wang resin enables combinatorial library generation, with loading capacities of 0.8 mmol/g .

Critical Process Parameters

  • Temperature control during cyclization: ±2°C deviation decreases yield by 15%

  • Solvent selection: DMF outperforms dioxane (yield +22%) due to better carboxyl group stabilization

Physicochemical Properties

Thermodynamic Behavior

PropertyValueMethod
Melting Point278–281°C (dec.)DSC
Solubility (25°C)2.1 mg/mL (pH 7.4 PBS)Shake-flask
Log D (octanol/water)1.4 ± 0.2HPLC
Crystal Density1.512 g/cm³X-ray diffraction

The compound exhibits polymorphic behavior, with Form I (monoclinic P2₁/c) showing superior dissolution rates (85% in 60 min vs. 62% for Form II) .

Stability Profile

  • Thermal: Decomposition onset at 210°C (TGA)

  • Photolytic: 90% remaining after 48h UV exposure (ICH Q1B)

  • Hydrolytic: Stable in pH 2–9 buffers for 72h (≤5% degradation)

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213):

Concentration (μg/mL)Inhibition Zone (mm)
2512.5 ± 1.2
5018.3 ± 0.8
10022.1 ± 1.5

The MIC90 value (32 μg/mL) suggests potential for Gram-positive infections, though less potent than ciprofloxacin (MIC90 = 2 μg/mL).

Material Science Applications

Metal-Organic Frameworks (MOFs)

Reaction with Zn(NO₃)₂·6H₂O in DMF/EtOH (120°C, 48h) produces a porous MOF (SBU = Zn₄O) with:

  • BET surface area: 1450 m²/g

  • CO₂ uptake: 8.9 wt% at 273K

  • H₂ storage: 1.2 wt% at 77K

Organic Semiconductors

Thin films (spin-coated at 2000 rpm) exhibit:

  • Hole mobility: 0.12 cm²/V·s

  • On/off ratio: 10⁵

  • Threshold voltage: -3.1 V

Comparative Analysis with Structural Analogs

Solubility Enhancement

CompoundWater Solubility (mg/mL)
Quinoline-3-carboxylic acid0.3
7-Fluoroquinoline-3-carboxylic acid0.6
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid2.1

The para-carboxyphenyl group increases solubility 7-fold versus the parent compound through enhanced hydrogen bonding capacity .

Bioactivity Trends

DerivativeTopo II Inhibition (%)Cancer Cell Selectivity Index
7-H-quinoline-3-carboxylic acid411.8
7-NO₂-quinoline-3-carboxylic acid582.9
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid735.2

Structural modulation at position 7 significantly enhances both potency and selectivity .

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